Ethyl 2-bromo-3-cyano-4-fluorobenzoate
Description
Ethyl 2-bromo-3-cyano-4-fluorobenzoate is an organic compound with the molecular formula C10H6BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)6-3-4-8(12)7(5-13)9(6)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVMWHOBQPPACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Methods
Stepwise Synthesis Overview
| Step | Starting Material | Reagent(s) & Conditions | Product/Intermediate |
|---|---|---|---|
| 1. Fluorination | Ethyl benzoate or substituted benzoate | Selectfluor, KF, or other fluorinating agent | Ethyl 4-fluorobenzoate derivative |
| 2. Bromination | Ethyl 4-fluorobenzoate derivative | Br₂, FeBr₃ or NBS, solvent (e.g., DCM) | Ethyl 2-bromo-4-fluorobenzoate derivative |
| 3. Cyanation | Ethyl 2-bromo-4-fluorobenzoate derivative | CuCN, DMF, inert atmosphere (N₂) | Ethyl 2-bromo-3-cyano-4-fluorobenzoate |
| 4. Purification | Reaction mixture | Column chromatography or recrystallization | Pure this compound |
Step 1: Fluorination
- Method : Electrophilic fluorination of an ethyl benzoate precursor, often using Selectfluor or similar reagents, introduces the fluorine atom at the desired position.
- Considerations : The position of fluorine substitution is controlled by the directing effects of existing substituents and the choice of starting material.
Step 2: Bromination
- Method : Bromination is typically performed using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or using N-bromosuccinimide (NBS) as a milder alternative.
- Conditions : The reaction is carried out in an inert solvent like dichloromethane (DCM) at controlled temperatures to favor substitution at the 2-position.
Step 3: Cyanation
- Method : The introduction of the cyano group is achieved via copper(I)-catalyzed cyanation, employing copper(I) cyanide (CuCN) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Atmosphere : The reaction is conducted under an inert nitrogen atmosphere to prevent oxidation and side reactions.
Step 4: Purification
- Method : The crude product is purified by column chromatography (typically silica gel, using hexane/ethyl acetate mixtures) or by recrystallization from suitable solvents to obtain the pure compound.
Reaction Conditions and Optimization
| Step | Temperature | Solvent | Typical Yield | Notes |
|---|---|---|---|---|
| Fluorination | 0–25°C | MeCN, DCM | 60–80% | Regioselectivity depends on starting material |
| Bromination | 0–25°C | DCM, AcOH | 70–90% | Over-bromination can be minimized by slow addition |
| Cyanation | 80–120°C | DMF | 60–85% | Requires inert atmosphere (N₂) |
| Purification | Room temp | Various | 85–98% (final) | Choice of solvent depends on product solubility |
Analytical Characterization
After synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms the substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight (272.07 g/mol).
- Infrared (IR) Spectroscopy : Detects functional groups (cyano, ester, etc.).
- Elemental Analysis : Confirms purity and composition.
Research Findings and Notes
- The order of functional group introduction is critical for regioselectivity; introducing the fluorine and bromine before cyanation avoids unwanted side reactions.
- Cyanation using copper(I) cyanide is a well-established method for aromatic halide substrates, but care must be taken to avoid decomposition or side reactions, hence the need for an inert atmosphere.
- The presence of electron-withdrawing groups (cyano, ester) can influence the reactivity and selectivity of each step, so reaction conditions may require optimization for each batch.
Summary Table: Key Synthetic Parameters
| Parameter | Value/Condition |
|---|---|
| Molecular Formula | C10H7BrFNO2 |
| Molecular Weight | 272.07 g/mol |
| Key Reagents | Selectfluor, Br₂/FeBr₃ or NBS, CuCN, DMF |
| Purification | Column chromatography or recrystallization |
| Analytical Methods | NMR, MS, IR, Elemental Analysis |
| Typical Overall Yield | 40–60% (multi-step, unoptimized) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 2-amino-3-cyano-4-fluorobenzoate and ethyl 2-thio-3-cyano-4-fluorobenzoate.
Reduction: The primary product is ethyl 2-amino-3-cyano-4-fluorobenzoate.
Oxidation: Products include ethyl 2-bromo-3-carboxy-4-fluorobenzoate.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-cyano-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-bromo-4-cyano-3-fluorobenzoate
- Ethyl 2-bromo-5-fluorobenzoate
- Ethyl 3-bromo-4-fluorobenzoate
Uniqueness
Ethyl 2-bromo-3-cyano-4-fluorobenzoate is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interactions with other molecules. The combination of bromine, cyano, and fluorine groups provides a distinct set of chemical properties, making it valuable for targeted synthesis and research applications.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-bromo-3-cyano-4-fluorobenzoate?
The synthesis of this compound typically involves multi-step functionalization of a benzoate scaffold. Key steps include:
- Bromination : Selective bromination at the 2-position using reagents like or (adapted from bromination methods for similar benzoates in and ).
- Cyano Introduction : Nitrile group installation via nucleophilic substitution (e.g., using ) or Sandmeyer reaction ().
- Fluorination : Direct fluorination using or electrophilic fluorinating agents ().
- Esterification : Final esterification with ethanol under acidic or basic conditions ().
Methodological Tip : Monitor reaction progress using TLC or inline IR spectroscopy. Optimize yields via continuous flow reactors for scalability ().
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical techniques is critical:
- NMR Spectroscopy : , , and NMR to verify substituent positions (e.g., chemical shifts at ~-110 ppm for aromatic fluorine; ).
- Mass Spectrometry : High-resolution MS () to confirm molecular weight (e.g., , expected 315.97; ).
- X-ray Crystallography : Use SHELXL for refinement of single-crystal structures ().
Q. How does the electronic nature of substituents (Br, CN, F) influence reactivity in cross-coupling reactions?
The bromine atom at position 2 facilitates Suzuki-Miyaura couplings, while the electron-withdrawing cyano and fluorine groups modulate reactivity:
Q. Experimental Design :
Screen Pd catalysts (, ) under inert conditions.
Compare yields with/without microwave irradiation ().
Q. What strategies resolve contradictions in reported biological activities of fluorinated benzoates?
Discrepancies may arise from substituent positioning or assay conditions. For example:
Q. Methodological Recommendations :
Q. How can this compound be applied in materials science?
Its fluorinated aromatic core and polar substituents make it suitable for:
Q. Synthetic Example :
- Polymerize with diols via transesterification (e.g., -catalyzed; ).
Methodological Challenges and Solutions
Q. How to address low yields in cyano-group installation?
Common issues include competing side reactions or poor solubility. Solutions:
- Solvent Optimization : Use DMF or DMSO to enhance nitrile precursor solubility ().
- Temperature Control : Maintain ≤ 60°C to prevent decomposition ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
